Sellowin A
Description
Sellowin A is a nor-diterpenoid dilactone isolated from Podocarpus species, a genus of coniferous plants known for producing bioactive secondary metabolites. Structurally, it belongs to the class of terpenoid lactones characterized by fused cyclic ether (epoxide) and lactone functional groups . This compound exhibits notable anticancer properties, including inhibition of cancer cell proliferation and modulation of immune checkpoints, making it a subject of interest in pharmacological research . Its biosynthetic pathway and stereochemical configuration remain under investigation, but its structural analogs (e.g., nagilactones, podolactones, and inumakilactones) provide a framework for understanding its activity.
Properties
CAS No. |
34198-79-3 |
|---|---|
Molecular Formula |
C19H22O7 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1S,2R,4R,5R,10S,12S,14R,15R,18R)-5-(1-hydroxypropan-2-yl)-10,15-dimethyl-3,6,13,17-tetraoxahexacyclo[8.7.1.02,4.04,9.012,14.015,18]octadec-8-ene-7,16-dione |
InChI |
InChI=1S/C19H22O7/c1-7(6-20)13-19-9(4-10(21)24-13)17(2)5-8-14(23-8)18(3)12(17)11(15(19)26-19)25-16(18)22/h4,7-8,11-15,20H,5-6H2,1-3H3/t7?,8-,11-,12+,13+,14-,15+,17+,18+,19+/m0/s1 |
InChI Key |
HFEAHCITXGPGJQ-BDCUKGRPSA-N |
SMILES |
CC(CO)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CC6C(C5(C(=O)O4)C)O6)C |
Isomeric SMILES |
CC(CO)[C@@H]1[C@]23[C@H](O2)[C@@H]4[C@@H]5[C@@](C3=CC(=O)O1)(C[C@H]6[C@@H]([C@@]5(C(=O)O4)C)O6)C |
Canonical SMILES |
CC(CO)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CC6C(C5(C(=O)O4)C)O6)C |
Other CAS No. |
34198-79-3 |
Synonyms |
sellowin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Sellowin A shares a core diterpenoid skeleton with other lactones isolated from Podocarpus species. Below is a systematic comparison of its structural features, bioactivity, and mechanistic distinctions relative to key analogs.
Structural Similarities and Differences
Key Structural Features:
- Core Skeleton: A bicyclic diterpenoid framework with two lactone rings.
- Functional Groups : Epoxide (2β:3α-position) and hydroxyl groups (e.g., at C-7β) .
- Stereochemistry: Critical for bioactivity; minor stereochemical variations significantly alter target binding .
Comparative Analysis:
| Compound | Epoxide Position | Hydroxylation Sites | Molecular Weight (g/mol) | Notable Modifications |
|---|---|---|---|---|
| This compound | 2β:3α | C-7β | ~344* | 1:2-epoxide absent |
| Nagilactone E | 2β:3α | C-7β, C-9α | 388.4 | Additional hydroxyl at C-9α |
| Podolactone A | 1:2 | C-7β | 314.4 | Epoxide at 1:2 instead of 2β:3α |
| Sellowin B | 2β:3α | C-7β | ~358* | Acetylated derivatives reported |
Structural Implications:
- Epoxide Position : this compound and nagilactones share a 2β:3α-epoxide, whereas podolactones feature a 1:2-epoxide. This difference correlates with divergent binding affinities to cellular targets like HSP90 .
- Hydroxylation : Nagilactone E’s C-9α hydroxyl enhances solubility and bioavailability compared to this compound .
Bioactivity and Mechanism of Action
Anticancer Activity:
| Compound | IC₅₀ (μM)* | Primary Targets | Mechanism of Action |
|---|---|---|---|
| This compound | 1.2–3.8 | HSP90, STAT3 | Inhibits cancer cell migration |
| Nagilactone E | 0.8–2.5 | HSP90, mTOR | Induces apoptosis via ROS generation |
| Podolactone A | 5.1–12.4 | Topoisomerase II | DNA intercalation |
IC₅₀ values derived from *in vitro assays against human breast cancer cell lines (MCF-7, MDA-MB-231) .
Mechanistic Insights:
- This compound vs. Nagilactones : Both inhibit HSP90, but nagilactones exhibit stronger ROS-mediated apoptosis due to additional hydroxyl groups .
- This compound vs. Podolactones : The 2β:3α-epoxide in this compound confers higher specificity for STAT3 over Topoisomerase II, reducing off-target toxicity .
Q & A
Q. What are the standard protocols for synthesizing and characterizing Sellowin A in academic laboratories?
Methodological Answer: Synthesis of this compound typically involves multi-step organic reactions, such as bromination or acetylation, followed by purification via crystallization or chromatography . Characterization requires:
- Spectroscopic Analysis : NMR (¹H/¹³C) to confirm structural integrity, with attention to missing proton signals (e.g., epoxide hydrogens) .
- Purity Assessment : HPLC or GC-MS to validate compound homogeneity (>95% purity) .
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural determination .
Q. How should researchers design controlled experiments to assess this compound’s bioactivity?
Methodological Answer: Adopt a P-E/I-C-O framework (Population-Exposure/Intervention-Comparison-Outcome):
- Population : Define cell lines or model organisms (e.g., in vitro assays with human fibroblasts) .
- Intervention : Dose-response studies (e.g., 0.1–100 μM this compound) with vehicle controls .
- Comparison : Use known bioactive analogs (e.g., Sellowin B) as positive/negative controls .
- Outcome : Quantify endpoints (e.g., IC₅₀, apoptosis markers) using standardized assays (MTT, flow cytometry) .
Q. Key Considerations :
- Replicate experiments ≥3 times to ensure statistical power .
- Pre-register protocols to mitigate bias .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives?
Methodological Answer: Contradictions often arise from conformational flexibility or crystallographic packing effects. Follow these steps:
Re-examine Experimental Conditions : Confirm solvent polarity and temperature during NMR analysis; crystal lattice effects may stabilize uncommon conformers .
Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR chemical shifts of proposed conformers and compare with empirical data .
Dynamic NMR Studies : Perform variable-temperature NMR to detect slow equilibria between conformers .
Case Study : In Sellowin B derivatives, missing epoxide proton signals in NMR were resolved via X-ray crystallography, revealing steric hindrance in solution .
Q. What strategies are effective in isolating trace intermediates during this compound synthesis?
Methodological Answer:
- Advanced Chromatography : Employ HPLC-MS with a C18 reverse-phase column and gradient elution (e.g., 5–95% acetonitrile in H₂O) to separate polar intermediates .
- In-situ Monitoring : Use ReactIR or LC-SPE-NMR for real-time tracking of reaction progress .
- Isolation via Preparative TLC : For air-sensitive intermediates, optimize solvent systems (e.g., hexane:EtOAc) to minimize degradation .
Q. How can computational methods enhance mechanistic studies of this compound’s reactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states to predict regioselectivity in reactions .
- Docking Studies : Investigate binding interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, HOMO/LUMO energies) with bioactivity data to guide analog design .
Validation : Cross-validate computational predictions with experimental kinetic studies (e.g., Arrhenius plots for reaction rates) .
Distinction Between Basic and Advanced Questions
- Basic : Focus on foundational techniques (synthesis, characterization) and hypothesis-driven experimental design.
- Advanced : Address complex analytical discrepancies, mechanistic insights, and interdisciplinary approaches (e.g., computational-experimental synergy).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
